Product packaging for 3-Bromo-4-methoxy-thieno[3,2-c]pyridine(Cat. No.:)

3-Bromo-4-methoxy-thieno[3,2-c]pyridine

Cat. No.: B8341507
M. Wt: 244.11 g/mol
InChI Key: NMASMRYRBHKNOO-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems are complex molecular structures composed of two or more rings that share atoms, where at least one ring contains an atom other than carbon, such as nitrogen, sulfur, or oxygen. fiveable.meairo.co.in These compounds form the backbone of a vast array of natural products and synthetic molecules. fiveable.mederpharmachemica.com Their significance in organic chemistry is immense, as they are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.netchemimpex.com The fusion of different heterocyclic rings creates unique electronic and steric environments, leading to diverse chemical reactivity and biological activity. fiveable.meairo.co.in This versatility makes them valuable scaffolds for designing complex molecules with specific functions, particularly in drug discovery where they can interact with biological targets with high specificity and potency. fiveable.meairo.co.in

Overview of Thienopyridine Isomers and their Research Importance

Thienopyridines are a class of fused heterocyclic compounds in which a thiophene (B33073) ring is fused to a pyridine (B92270) ring. Depending on the points of fusion, several isomers exist, each with a unique arrangement of atoms and consequently, distinct chemical and pharmacological properties. The research importance of thienopyridines is prominently highlighted by their successful application in medicine. nih.gov For instance, derivatives such as ticlopidine and clopidogrel (B1663587) are widely used as antiplatelet agents. nih.govnih.gov These drugs function as antagonists of the platelet adenosine (B11128) diphosphate (B83284) (ADP) receptor P2Y12, playing a crucial role in preventing thrombotic events in patients with cardiovascular diseases. nih.govmdpi.com The clinical success of these compounds has spurred further research into other thienopyridine isomers to explore their potential as therapeutic agents for various conditions.

Specific Focus on the Thieno[3,2-c]pyridine (B143518) Scaffold

Among the various thienopyridine isomers, the thieno[3,2-c]pyridine scaffold has garnered considerable attention from the scientific community. chemimpex.com This specific arrangement consists of a thiophene ring fused at its 3- and 2-positions to the c-face (the 3- and 4-positions) of a pyridine ring.

The thieno[3,2-c]pyridine molecule is a bicyclic aromatic system. Its structure combines the chemical features of both thiophene and pyridine. chemimpex.com This fusion results in a planar molecule with a unique distribution of electrons across the two rings, influencing its reactivity in chemical syntheses. chemimpex.com The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring provides multiple sites for potential chemical modification, making it a versatile building block for creating a diverse library of derivative compounds. chemimpex.com

Table 1: Properties of the Parent Thieno[3,2-c]pyridine Scaffold

Property Value
Molecular Formula C₇H₅NS
Molecular Weight 135.19 g/mol
CAS Number 272-14-0

| Synonyms | 5-Azathianaphthene |

Data sourced from PubChem CID 67500. nih.gov

The theoretical interest in the thieno[3,2-c]pyridine scaffold stems from the fusion of two electronically distinct aromatic rings. The thiophene ring is considered π-excessive, meaning it has a surplus of π-electrons, making it electron-rich and generally more susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons, making it electron-poor and more reactive towards nucleophiles. ijnrd.org The juxtaposition of these two systems within a single molecule creates a unique electronic landscape that is a subject of ongoing theoretical and experimental investigation.

Contextualizing 3-Bromo-4-methoxy-thieno[3,2-c]pyridine within Thienopyridine Chemistry

The compound this compound is a specific derivative of the parent scaffold. The substituents on the ring system—a bromine atom at the 3-position of the thiophene ring and a methoxy (B1213986) group at the 4-position of the pyridine ring—are strategically placed to serve as functional handles for further chemical synthesis.

The bromine atom is a particularly useful substituent in organic synthesis. It can act as a leaving group in nucleophilic substitution reactions and is a key participant in a variety of powerful carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Heck cross-coupling reactions. nbinno.com This allows for the attachment of a wide range of other molecular fragments at this position.

The methoxy group (-OCH₃) is an electron-donating group that influences the electronic properties of the pyridine ring. nbinno.com Its presence can affect the reactivity of the entire scaffold and is a common feature in many biologically active molecules. The combination of these two functional groups makes this compound a highly valuable and versatile intermediate for the synthesis of more complex thienopyridine derivatives, enabling chemists to construct intricate molecular architectures for investigation in various fields, including medicinal and materials chemistry. chemimpex.comnbinno.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₆BrNOS
Thieno[3,2-c]pyridine C₇H₅NS
Ticlopidine C₁₄H₁₄ClNS
Clopidogrel C₁₆H₁₆ClNO₂S
Pyridine C₅H₅N
Thiophene C₄H₄S
3-Bromo-4-chloro-thieno[3,2-c]pyridine C₇H₃BrClNS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B8341507 3-Bromo-4-methoxy-thieno[3,2-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

3-bromo-4-methoxythieno[3,2-c]pyridine

InChI

InChI=1S/C8H6BrNOS/c1-11-8-7-5(9)4-12-6(7)2-3-10-8/h2-4H,1H3

InChI Key

NMASMRYRBHKNOO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C(=CS2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Bromo 4 Methoxy Thieno 3,2 C Pyridine and Its Derivatives

Established Synthetic Routes to the Thieno[3,2-c]pyridine (B143518) Core

The synthesis of the fused thieno[3,2-c]pyridine heterocyclic system, the structural backbone of the target compound, is achieved through various established methodologies. These routes can be broadly categorized into multistep approaches involving cyclization reactions and more streamlined one-pot syntheses.

Cyclization Reactions and Multistep Approaches

Multistep syntheses are common for constructing the thieno[3,2-c]pyridine core, offering control over the substitution pattern. ontosight.ai A prevalent strategy involves the cyclization of a suitably substituted thiophene (B33073) precursor. One documented process begins with 3-thienaldehyde, which undergoes a series of transformations to build the fused pyridine (B92270) ring. google.com

This process can be outlined as follows:

Schiff Base Formation: 3-thienaldehyde is reacted with an aminoacetaldehyde acetal, such as aminoacetaldehyde dimethyl acetal, to form the corresponding Schiff base. google.com

Reduction: The resulting imine is then reduced, typically using a reducing agent like sodium borohydride, to yield the secondary amine, N-(2,2-dimethoxy)-ethyl-(3-thienyl)methylamine. google.com

Sulfonamide Formation: The secondary amine is reacted with p-toluenesulfonyl chloride to produce the N-tosyl protected sulfonamide. google.com

Acid-Catalyzed Cyclization: The final and key step is the cyclization of the sulfonamide intermediate. This is achieved by treatment with a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an inert organic solvent at elevated temperatures (between 50°C and the boiling point of the mixture). This acid-catalyzed reaction closes the ring to form the thieno[3,2-c]pyridine core. google.com

These multistep approaches, while sometimes lengthy, are crucial for preparing specifically functionalized derivatives of the core structure. ontosight.ai

One-Pot Synthesis Approaches

To improve efficiency, one-pot synthetic methods have been developed for related thieno[3,2-c]pyridine structures, such as thieno[3,2-c]pyridin-4-ones. rsc.orgresearchgate.net These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. For instance, a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes has been shown to produce substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. researchgate.net While not yielding the fully aromatic core directly, these ketone derivatives serve as valuable precursors that can be further modified to obtain the desired thieno[3,2-c]pyridine scaffold.

Introduction of Halogen (Bromine) Substituents

The incorporation of a bromine atom onto the thieno[3,2-c]pyridine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic substitution on a pre-formed heterocyclic core.

Regioselective Bromination Strategies

Achieving regioselectivity—the control of the position of bromination—is paramount. The electronic properties of the thieno[3,2-c]pyridine ring system dictate the preferred sites for electrophilic attack. For many heterocyclic systems, direct bromination can lead to a mixture of products.

A common and effective reagent for the mild bromination of thieno[3,2-c]pyridines and related structures is N-bromosuccinimide (NBS). google.com The reaction is typically carried out at low temperatures (e.g., 0°C) in an inert solvent like tetrahydrofuran (B95107) (THF). google.com For the isomeric thieno[2,3-b]pyridine (B153569) system, regioselectivity has been controlled by first forming the N-oxide. The N-oxide is then activated with an electrophilic agent, which increases the electrophilicity of the pyridine ring and directs the halogenation to a specific position. researchgate.net This strategy of using activating groups can be a powerful tool for directing incoming electrophiles like bromine. acs.org

Precursors for Bromine Incorporation

The choice of precursor is crucial for a successful bromination reaction. An activated thieno[3,2-c]pyridine derivative is often used as the starting material. For example, a thieno[3,2-c]pyridine with an existing activating group can be subjected to bromination with NBS to yield a specific isomer. google.com An alternative strategy involves starting with a brominated building block before the cyclization step. For instance, a brominated pyridine or thiophene derivative can be used in a multistep synthesis, carrying the bromine atom through the reaction sequence to the final thieno[3,2-c]pyridine product. A relevant example from pyridine chemistry is the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine via a Sandmeyer-type reaction. google.com

Introduction of Methoxy (B1213986) Substituents

The final step in constructing the target molecule is the introduction of the methoxy group at the 4-position of the pyridine ring. This is typically accomplished via a nucleophilic aromatic substitution reaction.

The most common strategy involves displacing a leaving group, such as a halogen, from the 4-position of the thieno[3,2-c]pyridine ring. abertay.ac.uk Halogen atoms on the pyridine ring, particularly at positions alpha (2, 6) or gamma (4) to the nitrogen, are susceptible to attack by nucleophiles.

A key intermediate for this transformation is a 4-chloro-thieno[3,2-c]pyridine derivative. The synthesis of 3-Bromo-4-chloro-thieno[3,2-c]pyridine has been documented, starting from 3-bromo-5H-thieno[3,2-c]pyridine-4-one and treating it with a chlorinating agent like phosphorus oxychloride. google.com This 4-chloro compound can then be reacted with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in a suitable solvent. The methoxide ion acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the chloride ion to form the desired 4-methoxy product. abertay.ac.uk

Etherification and Alkoxylation Methods

The introduction of a methoxy group at the 4-position of the thieno[3,2-c]pyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution or etherification of a suitable precursor. A common strategy involves the use of 4-chloro-thieno[3,2-c]pyridine as a starting material. The chlorine atom at the C4 position is susceptible to nucleophilic displacement by a methoxide source.

The reaction is generally carried out using sodium methoxide in methanol. This method is analogous to the preparation of other alkoxypyridines, where a chloro-substituted pyridine is treated with sodium methoxide to yield the corresponding methoxy derivative arkat-usa.org. The reaction conditions are typically mild, providing a straightforward route to the desired 4-methoxy-thieno[3,2-c]pyridine core.

Another viable pathway is the methylation of the corresponding 4-hydroxy-thieno[3,2-c]pyridine chemicalbook.com. This etherification can be performed using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. Common bases for this purpose include sodium hydride or potassium carbonate. While effective, this method requires the prior synthesis of the 4-hydroxy precursor. In some cases, harsh conditions required for ring closure can lead to the demethylation of existing methoxy groups, necessitating a re-methylation step abertay.ac.uk.

Precursors for Methoxy Incorporation

The strategic incorporation of the methoxy group relies on the availability of key precursors. The most direct precursors for introducing the 4-methoxy functionality are 4-hydroxy-thieno[3,2-c]pyridine and 4-chloro-thieno[3,2-c]pyridine.

4-Hydroxy-thieno[3,2-c]pyridine : This precursor allows for direct O-alkylation. The synthesis of this hydroxy derivative can be approached through various cyclization strategies that build the thienopyridine core with the hydroxyl group already in place.

4-Chloro-thieno[3,2-c]pyridine : This is often a more versatile precursor. It can be synthesized from the corresponding 4-hydroxy compound using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro derivative is highly reactive towards nucleophilic substitution with sodium methoxide, providing an efficient route to the 4-methoxy product arkat-usa.org.

Once the 4-methoxy-thieno[3,2-c]pyridine scaffold is obtained, subsequent bromination at the C3 position is required to yield the final target molecule, 3-Bromo-4-methoxy-thieno[3,2-c]pyridine. This electrophilic aromatic substitution is directed by the activating nature of the fused ring system.

Advanced Coupling Reactions for Functionalization

The bromine atom at the C3 position of this compound serves as a key functional handle for introducing a wide range of substituents, particularly aryl groups. This is primarily achieved through metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds wikipedia.orgtcichemicals.com. In the context of this compound, this reaction facilitates the substitution of the bromine atom with various aryl or heteroaryl groups. The reaction involves coupling the bromo-thienopyridine with an organoboron species, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base wikipedia.orgnih.gov.

The general scheme for the Suzuki reaction is as follows:

R¹-X + R²-B(OH)₂ → R¹-R² (where R¹ = 4-methoxy-thieno[3,2-c]pyridin-3-yl, X = Br, and R² = aryl or heteroaryl)

Key components and conditions for the reaction are detailed in the table below. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored depending on the specific substrates used nih.govmdpi.com.

ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation through a cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
LigandTriphenylphosphine (PPh₃), dppfStabilizes the palladium catalyst and influences its reactivity and selectivity.
BaseK₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron species for the transmetalation step. wikipedia.org
Solvent1,4-Dioxane/Water, Toluene, DMFSolubilizes reactants and influences reaction rate and efficiency. nih.gov
Boron ReagentArylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters)Provides the aryl group to be coupled to the thienopyridine core.

The tolerance of the Suzuki coupling to a wide variety of functional groups makes it an exceptionally valuable tool for the late-stage functionalization of the thienopyridine scaffold, allowing for the synthesis of diverse libraries of compounds tcichemicals.comnih.gov.

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the 3-bromo position. These reactions offer alternative pathways that may be advantageous for specific substrates or desired functionalities.

Heck Coupling : This reaction couples the bromo-thienopyridine with an alkene to form a substituted alkene product.

Sonogashira Coupling : This involves the coupling of the bromo-thienopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent.

Stille Coupling : This reaction uses organotin compounds as the coupling partner. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling wikipedia.org.

Cross-Electrophile Coupling : More recent advancements include methods for cross-electrophile coupling, which pair two different electrophiles, such as an aryl halide and an arylthianthrenium salt, under reductive conditions with a palladium catalyst nih.gov. This approach avoids the need to pre-form an organometallic nucleophile.

Additionally, palladium-catalyzed C-H bond functionalization represents an emerging strategy. These methods can directly couple the thienopyridine core with other molecules by activating a C-H bond, sometimes using a directing group to control regioselectivity researchgate.net. This approach offers a more atom-economical route for derivatization.

Green Chemistry Approaches and Metal-Free Methods in Thienopyridine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods in organic chemistry. This trend extends to the synthesis of thienopyridines, with a focus on reducing waste, avoiding toxic reagents, and improving energy efficiency rasayanjournal.co.in.

Green Chemistry Approaches:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating acs.orgnih.gov. This technique is applicable to various steps in thienopyridine synthesis, including cyclization and coupling reactions.

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. These one-pot procedures are highly efficient and atom-economical, minimizing waste and simplifying purification processes acs.org.

Use of Greener Solvents : Efforts have been made to replace hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent, and its use in coupling reactions like the Suzuki-Miyaura has been successfully demonstrated tcichemicals.com. Ionic liquids are another class of alternative solvents that are non-volatile and can often be recycled rasayanjournal.co.in.

Metal-Free Methods:

While metal catalysts are highly effective, concerns about their cost, toxicity, and potential contamination of pharmaceutical products have driven the development of metal-free synthetic routes nih.govresearchgate.net.

Acid-Mediated Cyclizations : Metal-free synthesis of the thienopyridine skeleton can be achieved through acid-mediated denitrogenative transformation reactions. For instance, fused 1,2,3-triazoles can be transformed into thienopyridine derivatives in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH), avoiding the need for any metal nih.gov.

Iodine-Catalyzed Reactions : Molecular iodine can serve as a mild and inexpensive catalyst for various organic transformations, including the synthesis of heterocyclic compounds under aerobic and metal-free conditions mdpi.com.

Site-Selective C-H Bond Functionalization : Recent protocols describe the metal-free, site-selective C-H bond thiolation and cyclization of alkynylpyridines using potassium ethyl xanthogenate (EtOCS₂K) as a sulfur source to construct the thienopyridine ring system acs.org.

These green and metal-free approaches offer significant advantages in terms of sustainability, cost-effectiveness, and safety, making them increasingly important in modern synthetic chemistry rasayanjournal.co.innih.gov.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Methoxy Thieno 3,2 C Pyridine

Halogen Reactivity: Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-3 position of the thieno[3,2-c]pyridine (B143518) core is a key functional group that enables a variety of nucleophilic substitution reactions. These transformations can proceed through several distinct mechanisms, including transition-metal-catalyzed cross-coupling, direct nucleophilic aromatic substitution (SNAr), and elimination-addition pathways involving a pyridyne intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: The most versatile and widely employed method for the functionalization of the C-3 bromine is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron species, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C-3 position. The general applicability of Suzuki coupling to bromopyridine substrates suggests that 3-Bromo-4-methoxy-thieno[3,2-c]pyridine would be an excellent substrate for such transformations. researchgate.netnih.gov

Coupling PartnerCatalyst / LigandBaseSolventTypical ProductReference
Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂ / PCy₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene3-Aryl-4-methoxy-thieno[3,2-c]pyridine wikipedia.orgnih.gov
Potassium aryltrifluoroboratePd(OAc)₂K₂CO₃Aqueous media3-Aryl-4-methoxy-thieno[3,2-c]pyridine researchgate.net
Alkylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃THF3-Alkyl-4-methoxy-thieno[3,2-c]pyridine organic-chemistry.org

Direct Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C-3 bromine via an SNAr mechanism is generally challenging on pyridine (B92270) rings unless the halogen is positioned ortho or para (C-2, C-4, C-6) to the ring nitrogen. abertay.ac.ukquimicaorganica.orgvaia.com These positions allow for the effective stabilization of the negative charge in the Meisenheimer intermediate by the electronegative nitrogen atom. Since the bromine in this compound is at a meta-like position (C-3), it is significantly less reactive towards direct SNAr. However, under forcing conditions, such as high temperatures and the use of highly reactive nucleophiles or copper catalysis, substitution can be achieved. For instance, related 3-bromothienopyridines have been converted to the corresponding nitriles using copper(I) cyanide at high temperatures. abertay.ac.uk

Elimination-Addition (Pyridyne) Mechanism: An alternative pathway for nucleophilic substitution on 3-halopyridines involves an elimination-addition mechanism proceeding through a highly reactive 3,4-pyridyne intermediate. wikipedia.orgchemistryviews.org Treatment of the substrate with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, can induce the elimination of HBr to form the thieno[3,2-c]pyridyne. Subsequent addition of a nucleophile can occur at either C-3 or C-4 of the pyridyne. This can result in a mixture of products, including the direct substitution product and a cine-substitution product where the nucleophile adds to the C-4 position. The regioselectivity of the nucleophilic attack on the pyridyne can be influenced by the electronic effects of other substituents on the ring. nih.gov

Electrophilic Aromatic Substitution Reactions on Thiophene (B33073) and Pyridine Rings

The thieno[3,2-c]pyridine skeleton contains two aromatic rings with opposing reactivity towards electrophiles. The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS), while the pyridine ring is electron-deficient and generally resistant to such reactions. abertay.ac.ukquora.com The substituents—a methoxy (B1213986) group and a bromine atom—further modulate the reactivity and regioselectivity.

The probable sites of electrophilic attack are:

The Thiophene Ring (C-2): The thiophene moiety is the more activated of the two rings. Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) have shown that the thiophene ring is more susceptible to electrophilic attack than the pyridine ring, with the C-3 position (analogous to C-2 in the [3,2-c] system) being particularly reactive. abertay.ac.uk The 4-methoxy group on the adjacent pyridine ring exerts an activating effect, further enhancing the electron density of the bicyclic system.

The Pyridine Ring (C-5 or C-7): The pyridine ring is strongly deactivated by the electronegative nitrogen atom. quora.com However, the presence of the powerful electron-donating methoxy group at C-4 significantly activates the ring towards EAS, directing electrophiles to the ortho (C-5) and para (C-7) positions. The bromine at C-3 also acts as an ortho, para-director, reinforcing the direction towards C-5. libretexts.org Nitration of 3-methoxypyridine, for example, occurs at the 2-position, demonstrating the strong directing effect of the methoxy group. rsc.org

A competition between these positions is expected. Given the high intrinsic reactivity of the thiophene ring in thienopyridines, substitution at the C-2 position is a highly probable outcome. However, the strong activating nature of the methoxy group makes attack at the C-5 position of the pyridine ring a viable alternative, especially under carefully controlled conditions.

Directed Ortho Metalation Strategies and Subsequent Reactions

The generation of organometallic intermediates from this compound offers a powerful strategy for regioselective functionalization. Two primary pathways compete upon treatment with strong bases like organolithium reagents: directed ortho metalation (DoM) and lithium-halogen exchange.

Methoxy-Directed Ortho Metalation (DoM): The methoxy group at C-4 is a well-established directed metalation group (DMG). semanticscholar.org It can coordinate to an organolithium reagent (e.g., n-BuLi, s-BuLi), directing the deprotonation of the nearest available ortho position. In this molecule, the C-5 position is ortho to the methoxy group. This DoM pathway would generate a lithiated species at C-5, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent specifically at that site. This strategy is well-documented for simple alkoxypyridines, where lithiation occurs ortho to the alkoxy group. abertay.ac.ukresearchgate.net

Lithium-Halogen Exchange: Lithium-halogen exchange is an extremely fast reaction that often occurs more rapidly than deprotonation, especially with aryl bromides and when using reagents like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This process involves the exchange of the bromine atom at C-3 with the lithium atom from the organolithium reagent, forming a new organolithium species with the nucleophilic carbon at C-3. This intermediate can then react with electrophiles to introduce substituents at the original position of the bromine atom. The competition between DoM at C-5 and lithium-halogen exchange at C-3 is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.netnih.gov

Oxidative and Reductive Transformations

The thieno[3,2-c]pyridine core can undergo both oxidative and reductive transformations, targeting the heteroatoms or the aromatic system.

Oxidative Transformations: Selective oxidation of the thienopyridine scaffold can occur at either the pyridine nitrogen or the thiophene sulfur atom, depending on the oxidant and reaction conditions. nih.govacs.org

N-Oxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding 4-methoxy-thieno[3,2-c]pyridine N-oxide .

S-Oxidation: Stronger oxidizing conditions can oxidize the sulfur atom to form the thieno[3,2-c]pyridine S-oxide (sulfoxide) and subsequently the thieno[3,2-c]pyridine S,S-dioxide (sulfone) . acs.org These oxidations can significantly alter the electronic properties and subsequent reactivity of the molecule.

Reductive Transformations: The fused ring system can be susceptible to reduction under various conditions.

Catalytic Hydrogenation: Hydrogenation over palladium, platinum, or nickel catalysts can reduce the pyridine ring to a tetrahydropyridine (B1245486) derivative. A potential side reaction under these conditions is reductive dehalogenation, which would replace the C-3 bromine atom with a hydrogen atom.

Hydride Reduction: While the aromatic rings are generally stable to hydride reducing agents like sodium borohydride, this reagent has been used to reduce Schiff base precursors during the synthesis of the parent thieno[3,2-c]pyridine skeleton. google.com The metabolism of some thienopyridine drugs also involves enzymatic reduction pathways. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions: The primary pathway for rearrangement of this compound involves the formation of a pyridyne intermediate, as discussed in the context of nucleophilic substitution. Under the influence of a strong base, the formation of a 3,4-pyridyne intermediate can be followed by re-addition of a halide ion, potentially leading to a "halogen dance" where the bromine atom migrates to an adjacent position. researchgate.net This type of rearrangement is known for other substituted dibromopyridines and represents a potential isomerization pathway. semanticscholar.org

Tautomerism Studies: For the parent compound, this compound, tautomerism is not a significant consideration. The molecule is a stable, fully aromatic heterocycle with no labile protons (such as those found in hydroxy-, amino-, or thiol-substituted analogues) that could participate in prototropic tautomerization. The methoxy group is fixed, and the ring hydrogens are strongly bound to the aromatic core. Therefore, the compound exists overwhelmingly in the single aromatic form presented.

Advanced Spectroscopic and Structural Characterization of Thieno 3,2 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Bromo-4-methoxy-thieno[3,2-c]pyridine, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and thiophene (B33073) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. The protons on the pyridine ring are anticipated to appear at lower field compared to those on the thiophene ring due to the electronegativity of the nitrogen atom. Coupling constants (J) between adjacent protons would provide definitive evidence of their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by revealing the chemical shifts of all carbon atoms in the molecule. The carbon atom attached to the bromine (C3) would experience a notable upfield shift due to the heavy atom effect, while the carbon attached to the methoxy group (C4) would show a downfield shift. The chemical shifts of the other carbons in the thieno[3,2-c]pyridine (B143518) core would be consistent with those observed for similarly substituted derivatives chemicalbook.com.

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H2 7.5 - 7.7 (s) -
C2 - 120 - 125
C3 - 100 - 105
C3a - 145 - 150
C4 - 155 - 160
OCH₃ 3.9 - 4.1 (s) 55 - 60
H6 7.0 - 7.2 (d) -
C6 - 115 - 120
H7 8.2 - 8.4 (d) -
C7 - 140 - 145

Note: This is a predictive table based on known substituent effects and data for related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₈H₆BrNOS), the molecular weight is 259.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 259 and would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 259 and 261.

The fragmentation pattern would likely involve the initial loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation at m/z 244/246. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyridine ring or the cleavage of the thiophene ring. The loss of the bromine atom would also be a significant fragmentation pathway.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
259/261 [M]⁺
244/246 [M - CH₃]⁺
216/218 [M - CH₃ - CO]⁺
180 [M - Br]⁺

Note: This is a predictive table based on common fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
3100-3000 Aromatic C-H Stretch
2950-2850 Aliphatic C-H Stretch (methoxy)
1600-1450 Aromatic C=C and C=N Stretch
~1250, ~1030 C-O Stretch (methoxy)
~850-750 C-H Out-of-plane Bending

Note: This is a predictive table based on standard IR correlation charts.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported, X-ray crystallography of a related complex containing a 3-bromo-4-methoxyphenyl moiety provides valuable insights into the potential solid-state conformation and intermolecular interactions. In the solid state, the thieno[3,2-c]pyridine core is expected to be planar. The bromine and methoxy substituents would lie in the plane of the aromatic system.

Advanced Spectroscopic Techniques

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the fused aromatic system. The presence of the bromo and methoxy substituents will influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted thieno[3,2-c]pyridine core. The solvent environment can also affect the absorption spectrum due to solvatochromic effects.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many thienopyridine derivatives are known to be fluorescent. The fluorescence properties of this compound would be dependent on the nature of its lowest excited state. The emission wavelength and fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, would be influenced by the electronic effects of the bromo and methoxy substituents. The electron-donating methoxy group may enhance the fluorescence, while the heavy bromine atom could potentially quench the fluorescence to some extent through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Quantum yield studies would provide quantitative information on the emissive properties of the molecule.

Following a comprehensive review of available scientific literature, no specific studies detailing the surface analysis or morphological features of This compound for material science applications could be identified. Research into the surface characteristics, thin-film morphology, or material science applications of this specific compound appears to be limited or not publicly available.

While the broader class of thieno[3,2-c]pyridine derivatives has been investigated for various applications, including pharmaceuticals and light-harvesting materials, the specific data required to detail the surface analysis techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or Transmission Electron Microscopy (TEM) for this compound is not present in the reviewed sources. google.comnih.govmdpi.com The search did not yield any data tables or detailed research findings concerning its morphological features.

Therefore, section 4.6 cannot be constructed with scientifically accurate and verifiable information as per the strict requirements of the prompt.

Computational and Theoretical Investigations of 3 Bromo 4 Methoxy Thieno 3,2 C Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties. For 3-Bromo-4-methoxy-thieno[3,2-c]pyridine, QM calculations would be instrumental in elucidating its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound This table is a template illustrating the type of data that would be generated from FMO analysis. Specific values for this compound are not currently available in published literature.

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a critical factor in determining its reactivity. Quantum mechanical calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for protonation or interaction with electrophiles. The bromine atom, due to its electronegativity, would also influence the local charge distribution. Such an analysis provides a more intuitive picture of reactivity than FMO theory alone and can be used to predict the outcomes of various chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. This information is invaluable for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT calculations can be used to assess the relative stability of different conformations of the molecule, for instance, the orientation of the methoxy group relative to the fused ring system. By calculating the total electronic energy of various geometries, the most stable, lowest-energy conformation can be identified. This is crucial for subsequent, more complex computational studies such as molecular docking, where an accurate starting geometry is essential.

Table 2: Hypothetical Optimized Geometrical Parameters from DFT Calculations for this compound This table is a template illustrating the type of data that would be generated from DFT geometry optimization. Specific values for this compound are not currently available in published literature.

Bond/AngleCalculated Value
C-Br Bond Length (Å)Value
C-O Bond Length (Å)Value
C-S Bond Length (Å)Value
C-N-C Bond Angle (°)Value
Dihedral Angle (°)Value

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. The thieno[3,2-c]pyridine (B143518) scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Molecular docking simulations of this compound against a panel of relevant biological targets (e.g., kinases, G-protein coupled receptors) could reveal its potential as a therapeutic agent. These simulations would identify plausible binding modes and predict the binding affinity, often expressed as a docking score. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the compound and the amino acid residues of the target's active site. This information is critical for understanding the molecular basis of its potential biological activity and for guiding the design of more potent and selective analogs.

In Silico Prediction of Pharmacokinetic Profiles (e.g., drug-likeness)

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties. Various computational models, often based on a compound's structural features, can estimate parameters such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For this compound, in silico ADME predictions would assess its "drug-likeness." This includes evaluating its adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Such an analysis would provide an early indication of the compound's potential to be developed into an orally administered drug and could identify potential liabilities that may need to be addressed through chemical modification.

Table 3: Hypothetical In Silico ADME and Drug-Likeness Predictions for this compound This table is a template illustrating the type of data that would be generated from in silico pharmacokinetic profiling. Specific values for this compound are not currently available in published literature.

PropertyPredicted Value
Molecular WeightValue
LogPValue
Hydrogen Bond DonorsValue
Hydrogen Bond AcceptorsValue
Lipinski's Rule of Five ViolationsValue
Aqueous SolubilityValue

Non-Covalent Interaction (NCI) Analysis (e.g., S···O interactions)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, which include hydrogen bonds, van der Waals interactions, and steric clashes. This is typically achieved by plotting the reduced density gradient (RDG) versus the electron density.

Conformation Analysis and Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformation analysis and molecular dynamics (MD) simulations are employed to understand its structural flexibility, preferred spatial arrangements, and behavior over time at the atomic level. These investigations are crucial for predicting the molecule's interactions with biological targets and its physicochemical properties.

The conformational landscape of this compound is primarily determined by the orientation of the methoxy group relative to the pyridine ring. Theoretical studies on similar methoxy-substituted aromatic systems suggest that the most stable conformation is typically one where the methoxy group is coplanar with the aromatic ring. This planarity is a result of the favorable conjugation between the oxygen lone pair and the π-system of the ring.

Density Functional Theory (DFT) calculations are commonly used to explore the potential energy surface associated with the rotation of the methoxy group. By systematically rotating the C-O bond (specifically the C4-O-CH3 dihedral angle) and calculating the energy at each step, a rotational energy profile can be generated. This profile typically reveals two low-energy planar conformers (syn and anti, relative to a reference point on the ring) and a higher-energy transition state where the methoxy group is perpendicular to the ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C4-O-CH3)Relative Energy (kcal/mol)
Planar (syn-periplanar)0.00
Perpendicular90°4.50
Planar (anti-periplanar)180°0.15

Note: The data in this table is illustrative and represents typical values for methoxy-substituted aromatic rings based on computational studies of related compounds. It is not derived from direct experimental or computational analysis of this compound.

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

A typical MD simulation protocol for this molecule would involve placing it in a box of solvent (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal information about the stability of different conformations, the flexibility of the molecule, and its interactions with the surrounding solvent molecules.

Table 2: Representative Molecular Dynamics Simulation Parameters

ParameterValue
SoftwareGROMACS, AMBER
Force FieldOPLS-AA, GAFF
Solvent ModelTIP3P, SPC/E
Temperature300 K
Pressure1 bar
Simulation Time100 ns
Time Step2 fs

Note: This table presents a typical set of parameters for a molecular dynamics simulation and is for illustrative purposes.

The results from MD simulations can be used to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvent organization around the molecule. For this compound, simulations would likely show that the molecule maintains a relatively rigid core due to the fused ring system, with the main source of flexibility arising from the rotation of the methoxy group. The simulations would also provide insights into the hydrogen bonding potential of the pyridine nitrogen and the methoxy oxygen with solvent molecules.

Mechanistic Biological Studies and Therapeutic Potential of Thieno 3,2 C Pyridine Derivatives in Vitro Focus

Enzyme Inhibition Mechanisms

Thieno[3,2-c]pyridine (B143518) derivatives have been investigated for their ability to inhibit various enzymes, a key strategy in the development of therapeutic agents. These interactions are often characterized by high affinity and specificity, leading to the modulation of critical cellular pathways.

Kinases are a major class of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.

c-Met and VEGFR2 Inhibition: A series of N3-arylmalonamides based on a thieno[3,2-b]pyridine (B153574) framework were designed as potent small molecule inhibitors of both c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. nih.govresearchgate.net These kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. researchgate.net In vitro studies demonstrated that these compounds exhibit inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.govresearchgate.net Their efficacy was also confirmed in in vivo human tumor xenograft models, highlighting the potential of this chemical scaffold in developing dual-target anticancer agents. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition: The Hsp90 protein is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.gov Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as potential Hsp90 inhibitors. nih.gov These compounds are designed to bind to the N-terminal ATP-binding site of Hsp90, disrupting its function and leading to the degradation of its client proteins. nih.gov Molecular docking studies have supported the interaction of these ligands with the Hsp90 target, suggesting that the thienopyridine core can serve as a valuable pharmacophore for developing novel Hsp90 inhibitors. nih.gov

Compound ClassTarget KinaseIn Vitro ActivityTherapeutic Potential
Thieno[3,2-b]pyridine N3-arylmalonamidesc-Met, VEGFR2Low nanomolar IC₅₀ values nih.govresearchgate.netAnti-angiogenesis, Anti-metastasis
Thieno[2,3-c]pyridine derivativesHsp90Binding to N-terminal ATP pocket nih.govDegradation of oncoproteins

Tyrosyl-DNA Phosphodiesterase I (Tdp1): Tdp1 is a DNA repair enzyme that removes a variety of adducts from the ends of DNA strands, including stalled topoisomerase I (Top1)-DNA covalent complexes. oaepublish.comrsc.org Inhibition of Tdp1 is a promising strategy to enhance the efficacy of Top1-targeting anticancer drugs like topotecan. rsc.orgmdpi.com The development of Tdp1 inhibitors has been challenging due to the open nature of its substrate-binding region. rsc.org While various synthetic and natural compounds have been explored as Tdp1 inhibitors, the investigation of thienopyridine-based structures in this context represents an area for further research to identify novel chemopotentiating agents. oaepublish.comnih.gov

Phosphoinositide-specific phospholipase C (PLC): PLC enzymes are central to cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govmdpi.com These messengers, in turn, regulate intracellular calcium levels and protein kinase C activity. nih.gov The well-known compound U73122 is widely used as a pharmacological inhibitor of PLC to probe its role in signaling pathways. nih.gov Given the importance of PLC in cellular signaling, the discovery of novel and specific inhibitors is of great interest, and heterocyclic scaffolds like thienopyridine could offer a starting point for such discovery programs.

Receptor Modulation Studies

In addition to enzyme inhibition, thienopyridine derivatives have been studied for their ability to modulate the function of various cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes.

Serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors are critical targets for the treatment of neuropsychiatric disorders. The D2 dopamine receptor is a key target for antipsychotic medications. nih.gov Various heterocyclic compounds are routinely screened for their affinity to these receptors to identify new therapeutic candidates. researchgate.net The structural features of the thienopyridine nucleus make it a candidate for interaction with these monoamine receptors, although specific affinity data for 3-Bromo-4-methoxy-thieno[3,2-c]pyridine is not extensively documented in public literature. The evaluation of such derivatives is a logical step in the exploration of their central nervous system activity.

The Hedgehog (Hh) signaling pathway is vital for embryonic development and tissue homeostasis. nih.govnih.gov Aberrant activation of this pathway, often through the seven-transmembrane protein Smoothened (Smo), is implicated in cancers such as basal cell carcinoma and medulloblastoma. nih.gov Consequently, Smo is a validated target for anticancer drugs. Research has identified that thieno-fused pyrimidine (B1678525) derivatives can act as potent antagonists of the Smo receptor. nih.gov These compounds inhibit Hh signaling by preventing the translocation of Smo to the primary cilium, a key step in pathway activation. nih.gov This demonstrates that the thienopyridine scaffold and its close isosteres can effectively modulate this critical oncogenic pathway. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) modulate synaptic plasticity and are implicated in numerous central nervous system disorders. nih.govresearchgate.net The mGlu5 subtype is a target for treating conditions like anxiety, depression, and Fragile X syndrome. researchgate.net Instead of targeting the glutamate binding site directly, negative allosteric modulators (NAMs) bind to a distinct site on the receptor to reduce its response to glutamate. researchgate.netnih.gov Structure-activity relationship studies have led to the discovery of potent and brain-penetrant mGlu5 NAMs based on a thieno[3,2-b]pyridine core. nih.gov These compounds have shown efficacy in rodent behavioral models, providing strong evidence for the utility of the thienopyridine scaffold in developing novel treatments for neurological and psychiatric disorders. nih.govnih.gov

Compound ClassTarget ReceptorMechanism of ActionTherapeutic Potential
Thieno-fused pyrimidines/pyridinesSmoothened (Smo)Antagonist; inhibits Hedgehog signaling nih.govOncology
Thieno[3,2-b]pyridine derivativesmGlu5Negative Allosteric Modulator (NAM) nih.govCNS Disorders (e.g., anxiety, depression)
Thienopyridine derivativesSerotonin (5-HT), Dopamine (D2)Potential ligand (affinity to be determined)Neuropsychiatric Disorders

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the in vitro mechanistic biological studies for the compound This compound that aligns with the requested outline.

While the broader class of thienopyridine isomers and their derivatives has been the subject of extensive investigation for therapeutic potential, including anticancer and anti-inflammatory activities, studies focusing specifically on the cellular pathway modulation and in vitro efficacy of this compound are not present in the accessed resources.

Research on related thienopyridine scaffolds does indicate that this class of compounds is of significant interest in medicinal chemistry:

Anticancer and Cell Cycle Activity: Various derivatives of isomers like thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[2,3-b]pyridine (B153569) have been shown to inhibit the growth of cancer cell lines, induce apoptosis, and cause cell cycle arrest, often at the G2/M phase. nih.govnih.govmdpi.comrsc.orgnih.gov

Signaling Pathway Inhibition: Related heterocyclic systems, such as thieno nih.govmdpi.compyrimidines, have been identified as inhibitors of critical cellular pathways like the Hedgehog signaling pathway. nih.gov

Anti-inflammatory Mechanisms: Studies on other pyridine-based and thienopyridine-related structures have explored their potential as anti-inflammatory agents, for instance, by inhibiting Janus kinases (JAK) or cyclooxygenase (COX) enzymes. nih.govnih.govresearchgate.net

However, without specific data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict constraints of the user's request. Constructing the article would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of accuracy for the specific compound of interest.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for "this compound" in the available literature.

In Vitro Efficacy in Disease Models

Antimicrobial and Antiviral Activity

The thienopyridine nucleus is a recognized pharmacophore in the development of antimicrobial and antiviral agents. researchgate.net While research on the specific compound this compound is not extensively detailed in the available literature, studies on related thienopyridine isomers provide a basis for its potential activity.

Derivatives of the isomeric thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine (B153573) systems have demonstrated notable antimicrobial properties. For instance, certain thieno[2,3-b]pyridine-based compounds have shown promising activity against a panel of bacterial and fungal strains, with some exhibiting minimum inhibitory concentration (MIC) values in the range of 4-16 μg/mL. ekb.eg Similarly, various pyridine (B92270) derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

In the antiviral domain, the thienopyridine scaffold has been investigated as a potential inhibitor of the Hepatitis C Virus (HCV). A study on thieno[2,3-b]pyridine analogues led to the discovery of several potent compounds with EC50 values as low as 3.3 μM and high selectivity indices, indicating their potential as starting points for new anti-HCV agents. nih.govscribd.com The antiviral potential of pyridine-fused heterocycles is broad, targeting various viruses through mechanisms like polymerase inhibition and interference with the viral replication cycle. nih.govresearchgate.net The specific contribution of a bromo-substituent at the 3-position and a methoxy-group at the 4-position on the thieno[3,2-c]pyridine core remains an area for further investigation to determine its precise spectrum of activity.

Potential in Neurological Disorders

The thieno[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Research into new arylpiperazine derivatives bearing the 4-(1-piperazinyl)thieno[3,2-c]pyridine core showed significant efficacy in preclinical models indicative of antipsychotic effects. These compounds demonstrated a potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with only weak interaction at the dopamine D2 receptor. nih.gov This suggests a mechanism of action that may differ from traditional antipsychotics, offering a potential new avenue for treating neurological disorders. nih.gov

Electrophysiological studies have further indicated that thieno[3,2-c]pyridine prototypes can have distinct effects on dopamine neurons, reinforcing the idea that this scaffold can be utilized to develop novel therapeutics for psychotic disorders. nih.gov While direct studies on this compound are limited, the established potential of the core structure makes it a person of interest for synthesis and evaluation in neurological disease models. Other related fused heterocyclic systems have also been explored for a range of neurotropic activities, including anticonvulsant and anxiolytic effects. nih.gov

Antithrombotic Mechanisms

The thieno[3,2-c]pyridine scaffold is arguably most renowned for its role in antithrombotic therapy, forming the backbone of clinically significant antiplatelet agents like clopidogrel (B1663587) and prasugrel. nih.govnih.gov These drugs function as antagonists of the P2Y12 receptor, a key chemoreceptor on the surface of platelets involved in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation. nih.govnih.gov

The mechanism involves the irreversible inhibition of the P2Y12 receptor, which in turn blocks the signaling cascade that leads to the activation of GPIIb/IIIa receptors, the final common pathway for platelet aggregation. nih.gov The thieno[3,2-c]pyridine class of therapeutics has a well-established role in preventing thrombotic events in patients with coronary artery disease and those undergoing percutaneous coronary interventions. nih.govnih.gov

Numerous studies have focused on synthesizing and evaluating new derivatives of the tetrahydrothieno[3,2-c]pyridine core to identify novel P2Y12 receptor antagonists. researchgate.net These investigations aim to improve upon existing therapies by potentially offering more predictable pharmacokinetic profiles or different binding interactions within the receptor. nih.govresearchgate.net The specific substitutions on the thieno[3,2-c]pyridine ring are critical for activity, and while the impact of a 3-bromo and 4-methoxy substitution is not explicitly defined in wide-ranging studies, this pattern would be a logical candidate for synthesis in the search for new, potent P2Y12 inhibitors.

Inhibition of Hepatic Gluconeogenesis for Diabetes Management

Targeting the inhibition of hepatic gluconeogenesis is a promising strategy for the management of type 2 diabetes mellitus (T2DM). nih.gov Research in this area has identified the thienopyridine core as a potential scaffold for developing such inhibitors. A study focused on the isomeric thieno[2,3-b]pyridine system discovered a new class of derivatives that act as hepatic gluconeogenesis inhibitors. nih.govresearchgate.net

The mechanism for the lead compounds in that study was found to be the reductive expression of the mRNA transcription levels of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govresearchgate.net Structure-activity relationship (SAR) studies on these thieno[2,3-b]pyridine analogues provided insights into the substitutions that enhance potency. nih.gov While this activity has not been explicitly reported for thieno[3,2-c]pyridine derivatives, the findings in a closely related isomer suggest that this scaffold warrants exploration for its potential role in diabetes management.

Potassium Channel Inhibition

The thieno[3,2-c]pyridine scaffold has been specifically identified as a core structure for developing potassium channel inhibitors. google.com Voltage-gated potassium channels, such as Kv1.3 and Kv1.5, are recognized as important therapeutic targets for a range of conditions, including autoimmune diseases, cardiovascular disorders, and some cancers. A United States patent describes a class of thieno[3,2-c]pyridine compounds as inhibitors of these channels. google.com

While detailed in vitro data from peer-reviewed journals on this compound is scarce, the patent literature establishes the potential of this specific heterocyclic system. The development of selective Kv1.3 or Kv1.5 inhibitors is a significant goal in medicinal chemistry. For comparison, related pyrano-[2,3b]-pyridine derivatives have been synthesized and assayed for their ability to block the IKur channel, which is encoded by the hKv1.5 gene, with some compounds showing sub-micromolar activity. nih.gov This demonstrates the broader potential of pyridine-fused heterocyclic systems in modulating potassium channel function.

Structure-Activity Relationship (SAR) Studies for Biological Activities

The biological activity of thieno[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies on various thienopyridine isomers provide a framework for understanding how modifications can influence therapeutic potential. For instance, in the context of antithrombotic activity, the substituents on the pyridine ring and the ester group of compounds like clopidogrel are critical for metabolic activation and receptor binding. nih.gov Similarly, for antipsychotic potential, the linkage of an arylpiperazine moiety to the 4-position of the thieno[3,2-c]pyridine ring was found to be a key structural feature for potent receptor affinity. nih.gov

Impact of Halogenation on Bioactivity

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of a bromine atom, as in this compound, can have several effects. Bromine can alter the electronic properties of the ring system, potentially influencing binding interactions with target proteins. It can also increase lipophilicity, which may affect cell membrane permeability and metabolic stability.

In SAR studies of different but related heterocyclic compounds, halogenation has shown variable effects. For some pyridine derivatives, the addition of halogen atoms led to lower antiproliferative activity. nih.gov Conversely, in a series of pyranothienopyridines, a 3,4-dichlorophenyl substituent was found to be beneficial for anticonvulsant activity, suggesting a positive role for halogens in certain contexts. nih.gov The presence of a bromine atom on the thiophene (B33073) ring of the thieno[3,2-c]pyridine scaffold, as seen in methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, also provides a valuable synthetic handle for further chemical modification through cross-coupling reactions to create diverse analogues. mdpi.com The combination of a bromo group at the 3-position with a methoxy (B1213986) group at the 4-position presents a unique electronic and steric profile that requires specific biological evaluation to determine its impact on the activities associated with the thieno[3,2-c]pyridine core.

Data Tables

Table 1: Selected Thieno[2,3-b]pyridine Derivatives as HCV Inhibitors Data extracted from a study on a related isomer to illustrate the potential of the thienopyridine scaffold.

Compound ID R2 Substituent R3 Substituent R4 Substituent R6 Substituent EC50 (μM)
12c 4-F-Ph H Me NH2 3.3
12b 4-Cl-Ph H Me NH2 3.5
10l 4-F-Ph H Me OMe 3.9
12o 4-Me-Ph H Me NH2 4.5

Source: Adapted from studies on thieno[2,3-b]pyridine analogues as HCV inhibitors. nih.gov

Table 2: Antithrombotic Activity of Tetrahydrothieno[3,2-c]pyridine Analogues This table represents hypothetical data based on known activities to illustrate SAR principles.

Compound R1 Substituent R2 Substituent P2Y12 Inhibition (%)
Analogue A H -COOCH3 65
Analogue B 2-Cl-Ph -COOCH3 85
Analogue C 4-F-Ph -CONH2 92
Analogue D H -H 20

Source: Data is illustrative, based on the established role of thieno[3,2-c]pyridines as P2Y12 inhibitors. nih.govresearchgate.net

Role of Methoxy Group in Biological Interactions

The methoxy (-OCH3) group is a common substituent in pharmacologically active molecules and its presence on the thieno[3,2-c]pyridine scaffold is likely to significantly influence the compound's biological activity. The role of the methoxy group can be multifaceted, affecting the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

In related heterocyclic compounds, the introduction of a methoxy group has been shown to enhance anticancer activity. For instance, in a series of thieno[2,3-d]pyrimidine derivatives, compounds bearing a methoxy-substituted phenyl ring displayed notable inhibitory effects on breast cancer cell lines. Specifically, a derivative with a 4-methoxyphenyl (B3050149) group was among the more potent inhibitors. This suggests that the methoxy group may contribute to favorable binding interactions within the active site of target proteins, such as kinases. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's binding pocket.

While direct evidence for this compound is lacking, the established importance of the methoxy group in the biological activity of similar heterocyclic scaffolds underscores its likely significance in the therapeutic potential of this specific compound.

Scaffold Modifications and Pharmacophore Development

The thieno[3,2-c]pyridine core is a versatile scaffold that allows for systematic modifications to explore structure-activity relationships (SAR) and develop pharmacophore models for various therapeutic targets. The development of potent and selective inhibitors often involves modifying the core structure and its substituents to optimize interactions with the target protein.

Research on related thienopyridine isomers has provided valuable insights into potential scaffold modifications. For example, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) backbone has been utilized as a key structural element in the design of selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants. nih.gov In these derivatives, the thienopyridine scaffold serves as a rigid core to which other functional groups are attached to achieve high-affinity binding to the kinase domain of EGFR.

Scaffold hopping, a strategy where the core of a known active molecule is replaced by a structurally different but functionally similar moiety, has also been applied to thienopyridine-related structures. This approach has led to the discovery of novel kinase inhibitors with improved properties. For instance, the thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective kinase inhibitors. bohrium.com The weak interaction of this core with the kinase hinge region allows for diverse binding modes, enabling the design of inhibitors that target the kinase back pocket, a strategy that can lead to high selectivity. bohrium.com

A general pharmacophore model for thienopyridine-based kinase inhibitors often includes:

A heterocyclic core (the thieno[3,2-c]pyridine scaffold) that occupies the adenine-binding region of the ATP pocket.

One or more hydrogen bond donors or acceptors that interact with the hinge region of the kinase.

Substituents that extend into hydrophobic pockets to enhance potency and selectivity.

In the context of this compound, the bromine atom at the 3-position could serve as a handle for further chemical modifications, allowing for the introduction of various functional groups to probe different regions of a target's binding site. The bromine itself, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The table below summarizes the in vitro activity of some thieno[2,3-c]pyridine derivatives against various cancer cell lines, illustrating the therapeutic potential of this class of compounds.

Compound IDCancer Cell LineActivity
6a RKO (colorectal)93.51% inhibition at 100 µM
6i HSC3 (head and neck)IC50 = 10.8 µM
6i T47D (breast)IC50 = 11.7 µM
6i RKO (colorectal)IC50 = 12.4 µM

This data is for thieno[2,3-c]pyridine derivatives and is intended to be illustrative of the potential of the broader thienopyridine class. mdpi.com

Applications Beyond Medicinal Chemistry

Organic Electronic Materials

The thieno[3,2-c]pyridine (B143518) moiety is a significant building block in the design of organic electronic materials. Its fused ring structure provides a rigid and planar backbone, which is conducive to efficient charge transport. The presence of both an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring imparts unique electronic properties that can be fine-tuned through chemical modification. This inherent donor-acceptor characteristic is advantageous for creating materials with specific energy levels (HOMO/LUMO) required for various electronic devices.

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-c]pyridine-based materials have been investigated for their potential in organic field-effect transistors (OFETs), which are key components in next-generation flexible electronics, displays, and sensors. For instance, conjugated polymers incorporating thieno[3,2-c]pyridine-4,6-dione subunits have been synthesized and characterized. researchgate.net These materials exhibit properties that make them suitable as channel materials in OFETs. The performance of such devices is intrinsically linked to the molecular geometry, optical properties, and morphological features of the polymer films. researchgate.net Research into bisisoindigo derivatives that include the thieno[3,2-c]pyridine-4,6-dione unit has shown promise in creating semiconductors for optoelectronic devices. researchgate.net

Organic Solar Cells and Light-Emitting Diodes (LEDs)

The thieno[3,2-c]pyridine framework is a valuable component in the synthesis of materials for organic solar cells and organic light-emitting diodes (OLEDs). The ability to modify the structure allows for the tuning of the material's light absorption and emission properties. In the context of organic solar cells, the thieno[3,2-c]pyridine unit can be used to construct materials that optimize light absorption and facilitate efficient charge separation, thereby improving the power conversion efficiency of the device. pipzine-chem.com For OLEDs, the rigid structure of the thieno[3,2-c]pyridine core can enhance the luminous efficiency and operational stability of the device. pipzine-chem.com

Narrow Bandgap Conjugated Polymers in Organic Electronics

A significant area of research is the incorporation of thieno[3,2-c]pyridine derivatives into narrow bandgap conjugated polymers. These polymers are of particular interest for applications in organic electronics due to their ability to absorb light in the near-infrared region and their tunable electronic properties. Donor-acceptor conjugated polymers that include thieno[3,2-c]pyridine-4,6-dione-derived isoindigo have been developed and studied for their potential in organic field-effect transistor applications. researchgate.net The introduction of alkoxy side chains, such as methoxy (B1213986) groups, into the backbone of conjugated polymers is a recognized strategy for modifying their properties. Methoxy functionalization can significantly enhance doping efficiency and improve the thermoelectric properties of the polymers by altering the polymer film's structure and facilitating the incorporation of dopants. hep.com.cn

Chemical Synthesis as Synthons and Intermediates

Beyond its direct use in materials, "3-Bromo-4-methoxy-thieno[3,2-c]pyridine" is a valuable synthon and intermediate in organic synthesis. Its utility stems from the presence of a bromine atom and a methoxy group on the thieno[3,2-c]pyridine core. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules and polymers.

The bromo-substituent at the 3-position allows for participation in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions are powerful tools for forming new carbon-carbon bonds. By reacting "this compound" with various organoboron or organotin reagents, more complex and extended π-conjugated systems can be constructed. This modular approach is central to the design of new organic semiconductors, where different aromatic or heteroaromatic units can be coupled to the thieno[3,2-c]pyridine core to fine-tune the resulting material's electronic and optical properties.

The methoxy group at the 4-position also plays a crucial role. As an electron-donating group, it influences the electronic properties of the thieno[3,2-c]pyridine ring system, which in turn affects the properties of any larger molecule or polymer it is incorporated into. The introduction of methoxy groups has been shown to reduce the bandgap of conjugated polymers and increase the planarity of the polymer backbone, both of which are desirable for enhancing the performance of organic electronic devices. acs.orgnih.gov The steric and electronic effects of the methoxy group can be leveraged by synthetic chemists to control the conformation and solid-state packing of the final materials, which are critical factors for efficient charge transport. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-methoxy-thieno[3,2-c]pyridine?

The compound is synthesized via a multi-step protocol. A common method involves refluxing a ketone precursor (e.g., 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine. The reaction proceeds through cyclocondensation to form the thieno[3,2-c]pyridine core, followed by bromination and methoxy group introduction. Elemental analysis (C, H, N) and NMR are critical for confirming purity and structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Elemental Analysis : Used to verify stoichiometric ratios (e.g., C: 60.15%, H: 4.36%, N: 6.38%) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and aromaticity of the thienopyridine ring .
  • HPLC/GC : Ensures >95% purity, particularly for pharmacological studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this compound?

The bromine substituent at position 3 enables coupling with boronic acids. Use Pd(PPh3_3)4_4 as a catalyst in dichloromethane or THF under inert conditions. For example, coupling with phenylboronic acid yields 3-aryl derivatives. However, yields may vary (20–59%); optimizing ligand choice (e.g., XPhos) and reaction time can improve efficiency .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of thieno[3,2-c]pyridine derivatives?

  • Bioisosteric Replacement : Substitute the methoxy group with electron-withdrawing/donating groups (e.g., Cl, NO2_2) to assess electronic effects on receptor binding .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify interactions with CNS targets (e.g., dopamine receptors) .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Q. How can molecular dynamics (MD) simulations guide the design of thieno[3,2-c]pyridine-based inhibitors?

  • Target Selection : Focus on enzymes like CYP51 (sterol 14α-demethylase) due to the structural similarity of thienopyridines to sterol substrates .
  • Simulation Parameters : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to analyze ligand-protein binding stability and hotspot residues .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives for synthesis .

Methodological Challenges and Contradictions

Q. Why do Suzuki couplings of this compound derivatives exhibit low yields?

Steric hindrance from the methoxy group and electron-deficient pyridine rings can reduce catalytic turnover. Mitigate this by:

  • Using bulky ligands (e.g., SPhos) to stabilize the Pd center.
  • Increasing reaction temperature (80–100°C) to enhance reactivity .

Q. How to resolve discrepancies in biological activity data for thieno[3,2-c]pyridine analogs?

Contradictions often arise from assay variability (e.g., bacterial strain differences). Standardize protocols:

  • Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .
  • Validate CNS activity via in vivo models (e.g., prepulse inhibition for antipsychotic effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.